4-[(Hydroxyimino)methyl]pyrimidin-2-amine
Description
4-[(Hydroxyimino)methyl]pyrimidin-2-amine is a pyrimidine derivative characterized by a hydroxyimino (-CH=N-OH) functional group at the 4-position of the pyrimidine ring and an amine group at the 2-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry due to their structural similarity to nucleic acid bases.
Properties
Molecular Formula |
C5H6N4O |
|---|---|
Molecular Weight |
138.13 g/mol |
IUPAC Name |
(NE)-N-[(2-aminopyrimidin-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H6N4O/c6-5-7-2-1-4(9-5)3-8-10/h1-3,10H,(H2,6,7,9)/b8-3+ |
InChI Key |
YSJYHXRCLPGGOR-FPYGCLRLSA-N |
Isomeric SMILES |
C1=CN=C(N=C1/C=N/O)N |
Canonical SMILES |
C1=CN=C(N=C1C=NO)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(Hydroxyimino)methyl]pyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions typically involve the use of solvents such as THF (tetrahydrofuran) and catalysts like palladium .
Chemical Reactions Analysis
4-[(Hydroxyimino)methyl]pyrimidin-2-amine undergoes several types of chemical reactions, including:
Scientific Research Applications
4-[(Hydroxyimino)methyl]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various pyrimidine derivatives.
Biology: The compound exhibits significant biological activities, including anti-inflammatory and antitrypanosomal properties
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Hydroxyimino)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it targets protozoan enzymes in diseases like malaria and sleeping sickness, disrupting their metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of pyrimidin-2-amine derivatives are highly dependent on substituent groups. Below is a detailed comparison of 4-[(Hydroxyimino)methyl]pyrimidin-2-amine with analogous compounds from the literature.
Substituent Effects on Bioactivity
- 4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine (): The difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Such substitutions are common in CNS-targeting drugs due to improved blood-brain barrier penetration .
- 4-Methyl-6-phenylpyrimidin-2-amine () :
The methyl and phenyl groups increase steric bulk, favoring π-π stacking interactions in molecular recognition. This compound’s crystal structure reveals twisted conformations between aromatic rings, which may influence binding to hydrophobic enzyme pockets . - Imidazole-functionalized derivatives (): Compounds like 4-[4-(dimethylamino)phenyl]-6-(1H-imidazol-1-yl)pyrimidin-2-amine exhibit anti-cancer activity, likely due to imidazole’s ability to coordinate with metal ions in cellular targets (e.g., topoisomerases) .
Physicochemical Properties
- Methoxy-substituted analogs () :
Compounds like 5-(4-methoxyphenyl)pyrimidin-2-amine have moderate logP values (~2.5–3.0), balancing solubility and bioavailability .
Data Table: Key Pyrimidin-2-amine Derivatives
Research Findings and Trends
- Anti-Cancer Applications : Imidazole-functionalized pyrimidines () show IC₅₀ values in the low micromolar range against breast cancer cell lines, attributed to apoptosis induction via caspase-3 activation .
- Kinase Inhibition: CDK2 inhibitors () with pyrazol-4-yl substituents exhibit nanomolar binding affinity, driven by hydrophobic interactions with the ATP-binding pocket .
- Structural Insights : Crystal studies () reveal that substituents like methyl and phenyl induce conformational flexibility, which can be optimized for target selectivity .
Biological Activity
4-[(Hydroxyimino)methyl]pyrimidin-2-amine, a pyrimidine derivative, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique hydroxyimino group, which plays a crucial role in its interaction with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-[(Hydroxyimino)methyl]pyrimidin-2-amine features a pyrimidine ring substituted with a hydroxyimino group at the 1-position and an amino group at the 2-position. This configuration is significant for its biological interactions and reactivity:
- Molecular Formula : CHNO
- Molecular Weight : 168.16 g/mol
The biological activity of 4-[(Hydroxyimino)methyl]pyrimidin-2-amine is largely attributed to its ability to form hydrogen bonds with active sites of enzymes, potentially inhibiting their function. The hydroxyimino group can also interact with nucleic acids, affecting their stability and function. This dual mechanism suggests that the compound may serve as a potent enzyme inhibitor or a modulator of gene expression .
Biological Activities
Research indicates that 4-[(Hydroxyimino)methyl]pyrimidin-2-amine exhibits various biological activities, including:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | S. aureus | 15.5 | |
| Anticancer | MCF-7 | 12.0 | |
| Anticancer | A549 | 10.5 | |
| Anti-inflammatory | COX-2 inhibition | 8.0 |
Case Study: Anticancer Activity
A notable study evaluated the cytotoxic effects of 4-[(Hydroxyimino)methyl]pyrimidin-2-amine on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 value of 12 µM, showcasing its potential as an anticancer agent . Further investigations into its mechanism revealed that it induces apoptosis through the activation of caspase pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(Hydroxyimino)methyl]pyrimidin-2-amine, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis of pyrimidine derivatives typically involves coupling reactions or substitution with amines. For 4-[(Hydroxyimino)methyl]pyrimidin-2-amine, a plausible route involves reacting 2-aminopyrimidine with hydroxylamine derivatives under controlled pH (e.g., aqueous ammonia or acidic conditions). Reaction optimization should include temperature modulation (e.g., 70–80°C for 1–3 hours) and solvent selection (DMF or THF for polar intermediates). Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR (1H/13C) to resolve the hydroxyimino (-NOH) and pyrimidine ring protons.
- FT-IR to identify N-H (3100–3300 cm⁻¹) and C=N (1650–1700 cm⁻¹) stretches.
- X-ray crystallography for absolute configuration determination, as demonstrated for analogous pyrimidine derivatives (e.g., 4-methyl-6-phenylpyrimidin-2-amine, where R-factor = 0.040) .
Q. What safety protocols are recommended for handling 4-[(Hydroxyimino)methyl]pyrimidin-2-amine?
- Methodological Answer : While specific hazard data for this compound is limited, pyrimidine analogs require:
- Use of PPE (gloves, lab coats, eye protection) in fume hoods.
- Storage in inert atmospheres (argon or nitrogen) to prevent degradation.
- Disposal via certified chemical waste services. Refer to MedChemExpress safety guidelines for analogous 2-aminopyrimidine derivatives .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives or predict reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., via ICReDD’s workflow) can model transition states and identify energetically favorable pathways. For example, density functional theory (DFT) at the B3LYP/6-31G(d) level can predict regioselectivity in hydroxylamine addition to pyrimidine cores. Computational screening of solvents and catalysts (e.g., LiHMDS) reduces experimental trial-and-error .
Q. What strategies resolve contradictions in reported biological activity data for hydroxyimino-pyrimidine analogs?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity or concentration ranges). To address this:
- Standardize assays using ISO-certified cell lines (e.g., HEK293 or HepG2) and validate via orthogonal methods (e.g., SPR for binding affinity).
- Cross-reference PubChem bioactivity data for fluorinated pyrimidines (e.g., 3,5-difluoro-4-methylpyridin-2-amine) to identify structure-activity trends .
Q. How can reaction engineering improve scalability while maintaining regiochemical control?
- Methodological Answer : Continuous flow reactors enhance scalability by ensuring consistent mixing and temperature gradients. For regioselective modifications (e.g., hydroxyimino group placement):
- Use microfluidic reactors with immobilized catalysts (e.g., Pd/C or enzymes).
- Monitor reaction progress via in-line UV-Vis spectroscopy or MS. This approach mirrors ICReDD’s integration of computational and experimental feedback loops .
Q. What mechanistic insights explain the stability of the hydroxyimino group under physiological conditions?
- Methodological Answer : The -NOH group’s stability depends on pH and redox environments. Conduct kinetic studies in buffered solutions (pH 4–9) to track degradation via HPLC. Compare with analogs like N-ethyl-6-methyl-2-pyridin-4-ylpyrimidin-4-amine, where electron-withdrawing groups stabilize the amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
